1-S,2-S-diquinolin-8-yl ethanebis(thioate)
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Overview
Description
1-S,2-S-diquinolin-8-yl ethanebis(thioate) is a compound of significant interest in the field of organic chemistry It features two quinolin-8-yl groups attached to an ethanebis(thioate) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-S,2-S-diquinolin-8-yl ethanebis(thioate) typically involves a multi-step process. One common method includes the lithiation reaction of 3-bromo-2-methylbenzo[b]thiophene using n-butyllithium, followed by conversion to the corresponding organocopper compound. Subsequent reaction with oxalyl chloride affords the target compound . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1-S,2-S-diquinolin-8-yl ethanebis(thioate) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-S,2-S-diquinolin-8-yl ethanebis(thioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted quinolin-8-yl derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
1-S,2-S-diquinolin-8-yl ethanebis(thioate) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-S,2-S-diquinolin-8-yl ethanebis(thioate) involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes. The compound’s photophysical properties also enable it to act as a fluorescent probe, providing insights into cellular dynamics and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
S,S-diphenyl ethanebis(thioate): This compound shares a similar ethanebis(thioate) backbone but with phenyl groups instead of quinolin-8-yl groups.
S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate): Another derivative with prop-1-yn-1-yl groups, used in chemiluminescence applications.
Uniqueness
1-S,2-S-diquinolin-8-yl ethanebis(thioate) is unique due to its quinolin-8-yl groups, which impart distinct photophysical properties and enhance its utility in bioimaging and coordination chemistry
Properties
IUPAC Name |
1-S,2-S-diquinolin-8-yl ethanebis(thioate) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2S2/c23-19(25-15-9-1-5-13-7-3-11-21-17(13)15)20(24)26-16-10-2-6-14-8-4-12-22-18(14)16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUSTSKNNIVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(=O)C(=O)SC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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